16-Hydroxy stearic acid

Overview

Description

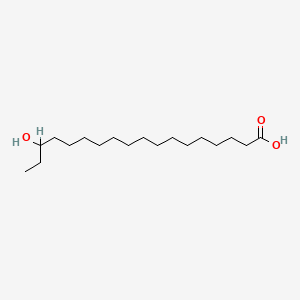

16-Hydroxy stearic acid, also known as 16-hydroxyoctadecanoic acid, is a long-chain fatty acid with the molecular formula C18H36O3. It is a hydroxylated derivative of stearic acid, characterized by the presence of a hydroxyl group (-OH) at the 16th carbon position. This compound is a significant metabolite found in various biological systems and has diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Hydroxy stearic acid can be synthesized through the hydroxylation of stearic acid. One common method involves the use of microbial enzymes or chemical catalysts to introduce the hydroxyl group at the desired position. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective hydroxylation .

Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert stearic acid into its hydroxylated form. This method is preferred due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 16-Hydroxy stearic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 16-keto stearic acid.

Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in the production of various derivatives.

Hydrogenation: The double bonds in the fatty acid chain can be hydrogenated to produce saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used to facilitate ester formation.

Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is used for hydrogenation reactions.

Major Products Formed:

16-Keto stearic acid: Formed through oxidation.

Esters of this compound: Produced via esterification reactions.

Saturated derivatives: Resulting from hydrogenation.

Scientific Research Applications

16-Hydroxy stearic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various complex molecules and polymers.

Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of cosmetics, lubricants, and biodegradable plastics

Mechanism of Action

The mechanism of action of 16-Hydroxy stearic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

12-Hydroxy stearic acid: Another hydroxylated derivative of stearic acid, differing in the position of the hydroxyl group.

Stearic acid: The non-hydroxylated parent compound.

Oleic acid: A monounsaturated fatty acid with a similar carbon chain length but differing in the presence of a double bond.

Uniqueness: 16-Hydroxy stearic acid is unique due to its specific hydroxylation at the 16th carbon position, which imparts distinct chemical and biological properties. This positional specificity influences its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Biological Activity

16-Hydroxy stearic acid (16-HSA) is a hydroxy fatty acid that has garnered attention due to its diverse biological activities. This compound is part of a broader class of hydroxystearic acids, which have been studied for their potential therapeutic applications, particularly in metabolic and dermatological contexts. This article reviews the biological activity of 16-HSA based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an aliphatic fatty acid characterized by a hydroxyl group at the 16th carbon position of the stearic acid chain. Its molecular formula is C18H36O3, and it exists in various stereoisomeric forms, primarily the 16(S)-enantiomer, which has been shown to exhibit significant biological activity.

Biological Activities

1. Insulin Sensitivity and Metabolic Effects

Research indicates that 16-HSA and its isomers can enhance insulin sensitivity and glucose tolerance. A study demonstrated that certain fatty acid hydroxy fatty acids (FAHFAs), including 16-HSA, activate G protein-coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose homeostasis. This activation leads to improved glucose-stimulated insulin secretion (GSIS) in pancreatic islet cells and increased glucose uptake in adipocytes .

2. Anti-inflammatory Properties

16-HSA exhibits notable anti-inflammatory effects. It has been shown to attenuate lipopolysaccharide (LPS)-induced chemokine and cytokine expression in immune cells, suggesting its potential utility in managing inflammatory conditions . Additionally, studies on regioisomers of hydroxystearic acids indicate that 16-HSA can modulate inflammatory responses through peroxisome proliferator-activated receptor alpha (PPARα) agonism, leading to reduced expression of pro-inflammatory markers .

3. Dermatological Applications

In dermatology, 16-HSA has been investigated for its ability to ameliorate skin aging signs such as age spots and conspicuous pores. It enhances collagen synthesis by modulating fibroblast activity and reducing matrix metalloproteinase-1 (MMP-1) levels, which are involved in skin degradation processes . The compound's ability to influence keratinocyte and melanocyte behavior further supports its application in cosmetic formulations aimed at improving skin appearance.

Case Studies

A notable study evaluated the effects of 16-HSA on human fibroblasts, revealing significant increases in collagen types I and III levels. The results showed a dose-dependent response with collagen type I increasing by up to 96% and type III by 244% compared to control groups . These findings underscore the therapeutic potential of 16-HSA in promoting skin health.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Q & A

Basic Research Questions

Q. How is 16-hydroxy stearic acid synthesized in laboratory settings, and what purity validation methods are recommended?

- Synthesis typically involves hydroxylation of stearic acid or hydrolysis of ricinoleic acid derivatives. Purity validation employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), with internal standards like stearic acid-d4 for quantification . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity, as referenced in analytical protocols for similar hydroxy fatty acids .

Q. What experimental precautions are critical for handling this compound due to its physicochemical properties?

- The compound is light-sensitive and degrades under prolonged storage. Use amber glassware, inert atmospheres (e.g., nitrogen), and avoid contact with oxidizers. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory due to its low water solubility and potential skin irritation .

Q. How does the hydroxyl group at the C16 position influence solubility compared to other hydroxy fatty acids?

- Data from solubility studies of analogous compounds (e.g., 12-hydroxy stearic acid and 16-hydroxy palmitic acid) suggest that hydroxyl group position significantly affects hydrophilicity. For instance, 16-hydroxy palmitic acid exhibits lower aqueous solubility (~1.2 mM) than 12-hydroxy stearic acid (~3.5 mM), likely due to steric hindrance and alkyl chain length .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported melting points of this compound across studies?

- Discrepancies (e.g., 68–70°C vs. 55–70°C) arise from purity variations and experimental conditions. Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under nitrogen) and standardized sample preparation (e.g., recrystallization from ethanol) minimizes errors. Cross-validate with GC-MS to detect impurities .

Q. How can researchers design experiments to study the compound’s stability under thermal stress for pharmaceutical applications?

- Accelerated stability testing at elevated temperatures (e.g., 40–60°C) with humidity control (75% RH) over 4–12 weeks, paired with HPLC-UV monitoring of degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Q. What advanced techniques characterize interactions between this compound and lipid bilayers?

- Langmuir-Blodgett troughs measure monolayer compression isotherms to assess lipid packing. Fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) quantifies membrane fluidity changes. Molecular dynamics simulations complement experimental data to model hydroxyl group positioning .

Q. How do conflicting studies on the biological effects of hydroxy stearic acids inform experimental design?

- Contradictions in metabolic outcomes (e.g., pro-inflammatory vs. neutral effects) necessitate controlled variables: cell line selection (primary vs. immortalized), fatty acid delivery methods (albumin-bound vs. solubilized), and dose-response profiling. Meta-analyses of raw datasets (if available) can identify confounding factors .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound toxicity assays?

- Nonlinear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. Account for batch variability using ANOVA and post-hoc tests (e.g., Tukey’s) .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Cross-reference IR carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and NMR δ 1.25–1.60 ppm (alkyl chain protons) with computational tools like ACD/Labs or ChemDraw. Validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for material science applications?

- Document reaction parameters (temperature, solvent polarity, catalyst loading) exhaustively. Use Design of Experiments (DoE) software (e.g., JMP) to optimize conditions. Share raw spectra and chromatograms in supplementary materials for peer validation .

Q. Data Presentation Standards

- Tables : Include purity (%) by GC, solubility (mM), and thermal properties (melting point, ΔH of fusion) .

- Figures : Label axes consistently (e.g., "Temperature (°C)" vs. "Time (min)") and highlight key transitions (e.g., phase changes in DSC) .

- Ethical Compliance : Disclose funding sources, conflicts of interest, and data availability per journal guidelines (e.g., FAIR principles) .

Properties

IUPAC Name |

16-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAIPALZJVSRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCCCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326992 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17773-37-4 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.